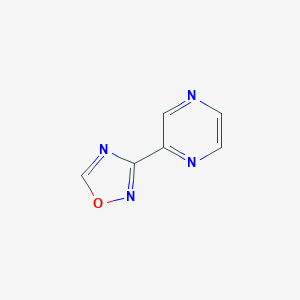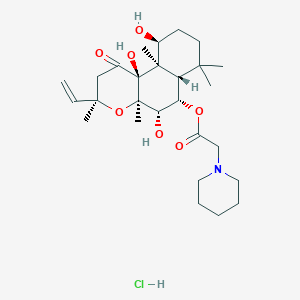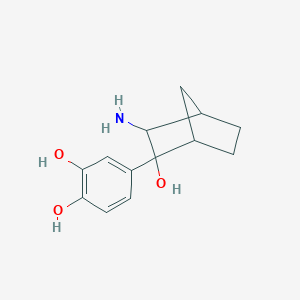
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane, also known as 3,4-DHBA-ABA, is a bicyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and upregulate the expression of antioxidant enzymes.
Biochemical And Physiological Effects
Studies have shown that 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anti-cancer properties. Additionally, this compound has been shown to have a protective effect on the cardiovascular system and may have potential applications in the treatment of cardiovascular diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane in lab experiments is its ability to exhibit multiple biological effects. This compound has been found to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a useful tool for studying these pathways. However, one limitation of using this compound in lab experiments is its high cost and limited availability.
Future Directions
There are several future directions for research on 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.
Synthesis Methods
The synthesis of 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is converted to its methyl ester using methanol and hydrochloric acid. This ester is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to form a bromoester intermediate. The bromoester is then reacted with ammonia to form the desired compound, 3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane.
Scientific Research Applications
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that this compound has neuroprotective effects and can improve cognitive function.
properties
CAS RN |
118891-94-4 |
|---|---|
Product Name |
3-Amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane |
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(3-amino-2-hydroxy-2-bicyclo[2.2.1]heptanyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H17NO3/c14-12-7-1-2-8(5-7)13(12,17)9-3-4-10(15)11(16)6-9/h3-4,6-8,12,15-17H,1-2,5,14H2 |
InChI Key |
GTOCNENAYQEBKH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N |
Canonical SMILES |
C1CC2CC1C(C2(C3=CC(=C(C=C3)O)O)O)N |
synonyms |
3-ADHH 3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane 3-amino-2-(3,4-dihydroxyphenyl)-2-hydroxybicyclo(2.2.1)heptane hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




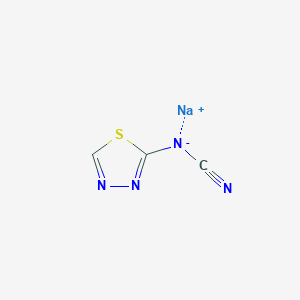

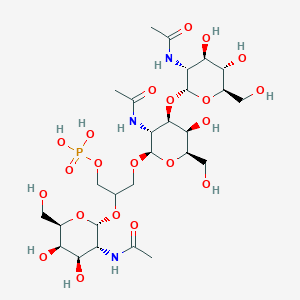
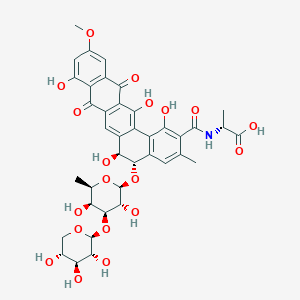
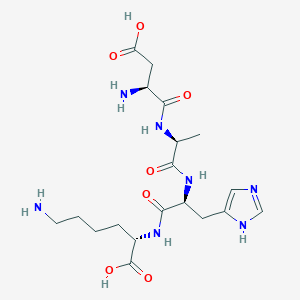
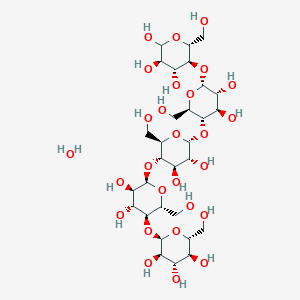
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)


